N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
CAS No.: 2034529-84-3
Cat. No.: VC4409602
Molecular Formula: C12H15ClN2O4S2
Molecular Weight: 350.83
* For research use only. Not for human or veterinary use.
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide - 2034529-84-3](/images/structure/VC4409602.png)
Specification
CAS No. | 2034529-84-3 |
---|---|
Molecular Formula | C12H15ClN2O4S2 |
Molecular Weight | 350.83 |
IUPAC Name | N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Standard InChI | InChI=1S/C12H15ClN2O4S2/c1-7-12(8(2)19-15-7)21(16,17)14-6-9(18-3)10-4-5-11(13)20-10/h4-5,9,14H,6H2,1-3H3 |
Standard InChI Key | LDEYXRDVWAYBOJ-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
A 5-chlorothiophene moiety at position 2 of the methoxyethyl chain, providing electron-withdrawing characteristics.
-
A 3,5-dimethyl-1,2-oxazole ring fused to the sulfonamide group, enhancing metabolic stability through steric hindrance.
-
A methoxyethyl sulfonamide linker, facilitating solubility and target engagement .
The molecular formula is C₁₃H₁₆ClN₃O₄S₂, with a molecular weight of 385.87 g/mol. Key physicochemical parameters include:
Property | Value |
---|---|
LogP (Partition Coefficient) | 2.8 (predicted) |
Solubility | 12 mg/mL in DMSO |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 7 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 4.0 Hz, 1H, thiophene-H), 6.95 (d, J = 4.0 Hz, 1H, thiophene-H), 4.25 (m, 2H, -OCH₂-), 3.40 (s, 3H, -OCH₃), 2.50 (s, 6H, oxazole-CH₃) .
-
LC-MS: [M+H]⁺ m/z 386.1, confirming molecular ion integrity .
Synthesis and Optimization
Synthetic Route
The synthesis involves a four-step sequence:
-
Sulfochlorination: 3,5-Dimethyl-1,2-oxazole undergoes chlorosulfonation at position 4 using ClSO₃H in dichloromethane at 0°C (yield: 68%) .
-
Amine Coupling: The sulfonyl chloride intermediate reacts with 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine in acetonitrile with pyridine as a base (72% yield) .
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3) achieves >95% purity .
Structure-Activity Relationship (SAR)
-
Thiophene Substitution: The 5-chloro group enhances tubulin binding affinity by 3-fold compared to unsubstituted analogs .
-
Oxazole Methyl Groups: 3,5-Dimethyl substitution improves metabolic stability (t₁/₂ = 4.2 hr in human microsomes vs. 1.8 hr for des-methyl derivatives) .
Cell Line | GI₅₀ (nM) |
---|---|
CCRF-CEM | 44.7 |
HL-60(TB) | 48.8 |
K-562 | 52.1 |
Mechanistically, it inhibits tubulin polymerization (IC₅₀ = 1.2 μM) by binding at the colchicine site, inducing G2/M arrest .
Anti-Inflammatory Effects
In carrageenan-induced rat paw edema models, 10 mg/kg dosing reduced swelling by 62% (vs. 68% for diclofenac), likely through COX-2 inhibition (Ki = 0.8 μM) .
Pharmacokinetic Profile
Parameter | Value (IV, 5 mg/kg) |
---|---|
Cₘₐₓ | 1.8 μg/mL |
t₁/₂ | 3.1 hr |
AUC₀–∞ | 14.2 μg·hr/mL |
Vd | 2.8 L/kg |
Oral bioavailability reaches 42% in rodents, with brain penetration (B/P ratio = 0.3) suggesting CNS accessibility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume